3-Iodo-7-methyl-1H-indazole

CAS No.: 847906-27-8

Cat. No.: VC3742181

Molecular Formula: C8H7IN2

Molecular Weight: 258.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 847906-27-8 |

|---|---|

| Molecular Formula | C8H7IN2 |

| Molecular Weight | 258.06 g/mol |

| IUPAC Name | 3-iodo-7-methyl-2H-indazole |

| Standard InChI | InChI=1S/C8H7IN2/c1-5-3-2-4-6-7(5)10-11-8(6)9/h2-4H,1H3,(H,10,11) |

| Standard InChI Key | WYUIOANIHMLVPU-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC2=C(NN=C12)I |

| Canonical SMILES | CC1=CC=CC2=C(NN=C12)I |

Introduction

Chemical Identity and Structure

Basic Information

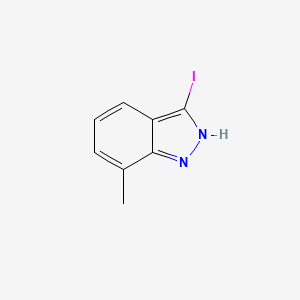

3-Iodo-7-methyl-1H-indazole is a nitrogen-containing heterocyclic compound with the molecular formula C8H7IN2 . It is registered with CAS number 847906-27-8 . The compound is also occasionally referred to as 3-iodo-7-methyl-2H-indazole in some scientific literature and chemical databases . This nomenclature variation reflects different tautomeric forms of the indazole core structure, though the 1H form is predominantly recognized in most authoritative sources.

The molecular structure of 3-Iodo-7-methyl-1H-indazole consists of a bicyclic indazole core with a five-membered pyrazole ring fused to a six-membered benzene ring . The key functional groups include an iodine atom at the 3-position and a methyl group at the 7-position of the indazole scaffold. This specific substitution pattern contributes to the compound's distinct chemical reactivity profile and potential applications in synthetic chemistry.

Structural Identifiers

For precise identification in chemical databases and scientific literature, 3-Iodo-7-methyl-1H-indazole has several standard structural identifiers:

These standardized identifiers enable unambiguous identification of the compound across various chemical databases and information systems, facilitating accurate cross-referencing in research and development contexts.

Physical and Chemical Properties

Physical Characteristics

3-Iodo-7-methyl-1H-indazole possesses several notable physical characteristics that influence its handling, storage, and application in laboratory settings. The compound is typically obtained as a solid at standard temperature and pressure. Based on computational and experimental data, it exhibits the following physical properties:

The high boiling and flash points indicate that 3-Iodo-7-methyl-1H-indazole is relatively stable under thermal conditions, a characteristic that can be advantageous for various synthetic applications requiring elevated temperatures. The low vapor pressure suggests minimal volatility at room temperature, which is beneficial for handling and storage.

Chemical Properties

The chemical behavior of 3-Iodo-7-methyl-1H-indazole is primarily determined by its heterocyclic structure and the presence of the iodine substituent at the 3-position. Key chemical properties include:

| Property | Value | Reference |

|---|---|---|

| LogP | 3.61 | |

| PSA (Polar Surface Area) | 28.68000 | |

| pKa | 12.43±0.40 (Predicted) | |

| Exact Mass | 257.965393 |

The logP value of 3.61 indicates moderate lipophilicity, suggesting potential for membrane permeability, which is an important consideration for pharmaceutical applications. The relatively low polar surface area (PSA) further supports this characteristic, potentially contributing to favorable absorption and distribution properties in biological systems.

The predicted pKa value of approximately 12.43 suggests that the compound would remain largely un-ionized under physiological conditions, which could influence its bioavailability and pharmacokinetic profile if used in medicinal chemistry applications.

Applications and Significance

Pharmaceutical Research

3-Iodo-7-methyl-1H-indazole serves as an essential intermediate in pharmaceutical research and drug development . The indazole scaffold is present in various bioactive compounds and pharmaceutical agents, and the specific substitution pattern in this molecule provides strategic points for further functionalization and structure-activity relationship studies.

The compound's primary value in medicinal chemistry derives from the reactivity of the iodo substituent, which enables various cross-coupling reactions for introducing diverse functional groups . These transformations can lead to libraries of derivatives with potential biological activities, particularly in the development of:

-

Kinase inhibitors, where indazole cores are frequently employed

-

Signal transduction modulators

-

Novel therapeutic agents targeting various disease pathways

Synthetic Applications

From a synthetic chemistry perspective, 3-Iodo-7-methyl-1H-indazole represents a versatile building block for constructing more complex molecular structures. The iodine substituent at the 3-position is particularly valuable as a handle for further synthetic elaboration through:

-

Suzuki-Miyaura coupling reactions with boronic acids or esters

-

Sonogashira coupling with terminal alkynes

-

Heck reactions with olefins

These transformations allow for the installation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, providing access to structurally diverse derivatives while maintaining the indazole core structure.

Research Tool in Chemical Biology

Beyond its roles in medicinal chemistry and synthetic applications, 3-Iodo-7-methyl-1H-indazole can serve as a valuable research tool in chemical biology studies. The compound's structural features make it suitable for developing chemical probes for investigating biological systems and protein-ligand interactions, particularly those involving kinases and other enzymes that recognize nitrogen-containing heterocycles.

Related Compounds and Derivatives

Structural Analogs

Several structural analogs of 3-Iodo-7-methyl-1H-indazole have been reported in the chemical literature, including:

These related compounds share the core iodinated azole structure but differ in substitution patterns or the nature of the fused ring system. Such structural variations can significantly impact the compounds' physical properties, chemical reactivity, and potential biological activities.

Significance of Structural Modifications

The specific pattern of substitution in 3-Iodo-7-methyl-1H-indazole contributes to its unique chemical profile. The methyl group at the 7-position can influence:

-

The electronic properties of the indazole ring system

-

Potential steric effects in reactions or binding interactions

-

The lipophilicity and other physicochemical properties relevant to drug-like characteristics

Similarly, the iodine substituent at the 3-position provides a reactive site for synthetic transformations while also potentially contributing to specific binding interactions in biological contexts through halogen bonding or other non-covalent interactions.

Regulatory and Classification Information

Chemical Classification

3-Iodo-7-methyl-1H-indazole is classified as a heterocyclic compound with nitrogen hetero-atoms only . In the context of international trade and customs regulations, it is assigned the Harmonized System (HS) code 2933990090 , which categorizes it among "heterocyclic compounds with nitrogen hetero-atom(s) only."

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume